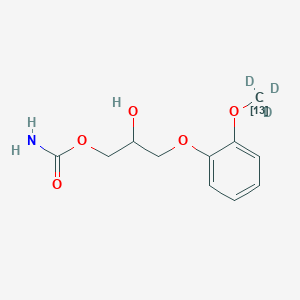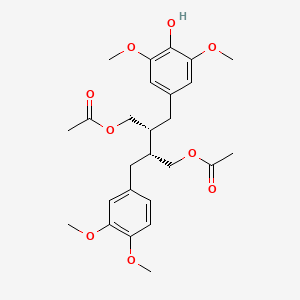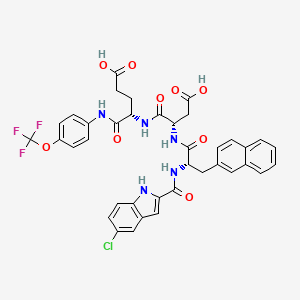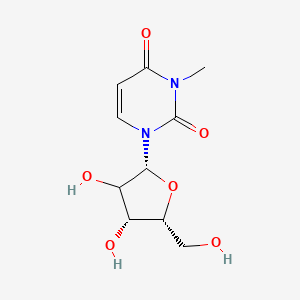
Methocarbamol-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methocarbamol-13C,d3 is a labeled version of Methocarbamol, where the carbon-13 isotope and deuterium (d3) are incorporated into the molecular structure. Methocarbamol itself is an orally active central muscle relaxant that blocks muscular Nav1.4 channels and reversibly affects the voltage dependence of inactivation of these channels . The labeled version, this compound, is primarily used in scientific research for tracing and quantification purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-13C,d3 involves the incorporation of carbon-13 and deuterium into the Methocarbamol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction sequence. The specific reaction conditions may vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and facilities to handle the labeled isotopes and ensure their incorporation into the final product. The process is carefully monitored to maintain the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methocarbamol-13C,d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methocarbamol-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of Methocarbamol in various chemical environments.
Biology: Employed in metabolic studies to trace the distribution and metabolism of Methocarbamol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Methocarbamol.
Wirkmechanismus
Methocarbamol-13C,d3 exerts its effects by blocking the Nav1.4 muscular channels, which are voltage-gated sodium channels. This action is reversible and affects the voltage dependence of inactivation of these channels. By blocking these channels, this compound reduces muscle spasms and provides muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: The non-labeled version of Methocarbamol-13C,d3, used as a muscle relaxant.
Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Cyclobenzaprine: A muscle relaxant that works through a different mechanism, primarily affecting the central nervous system.
Uniqueness
This compound is unique due to its labeled isotopes, which make it particularly useful for tracing and quantification in scientific research. This allows for more precise studies of the compound’s behavior and effects in various environments, providing valuable insights that are not possible with non-labeled versions .
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3 |
InChI-Schlüssel |
GNXFOGHNGIVQEH-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
Kanonische SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)








